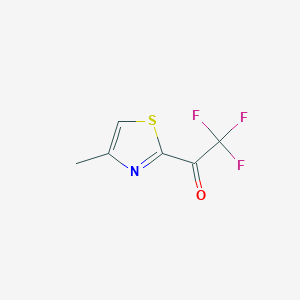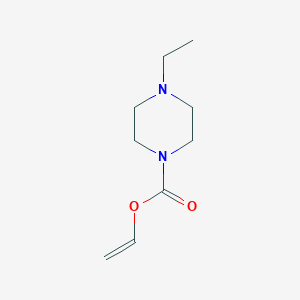
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves several steps, including enantioselective synthesis techniques. For example, enantiomerically pure compounds can be synthesized using tert-butoxycarbonyl-protected intermediates, demonstrating the importance of protecting group strategies in achieving high enantiomeric excess (ee) and overall yield. Notably, compounds with tert-butoxycarbonyl groups have been synthesized through various routes, highlighting the versatility and utility of this protecting group in organic synthesis (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has been characterized using techniques such as X-ray crystallography. This analysis reveals intricate details about intramolecular and intermolecular interactions, including hydrogen bonding and the impact of substituents on the molecule's stability and conformation. Structural investigations underscore the significance of methoxy and tert-butoxycarbonyl groups in stabilizing the molecular structure through various interactions (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid derivatives involves various transformations, including esterification, alkylation, and coupling reactions. These reactions are pivotal in the synthesis of complex molecules and in the modification of the compound to enhance its properties or to produce novel derivatives. Research demonstrates the compound's ability to undergo selective reactions, which is crucial for its application in synthetic chemistry and the development of new materials (Gaehde & Matsueda, 1981).
Applications De Recherche Scientifique
Synthesis of Neuroexcitant Analogs : Pajouhesh et al. (2000) described the synthesis of neuroexcitant analogs using enantiomerically pure derivatives of tert-butoxycarbonyl. Their work focuses on the preparation of analogs of neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), demonstrating the compound's relevance in neurochemistry (Pajouhesh et al., 2000).
Metabolic Studies in Anaerobic Archaeon : Rimbault et al. (1993) analyzed organic acids, including derivatives of tert-butoxycarbonyl, in cultures of thermophilic sulfur-dependent anaerobic archaeon, providing insights into microbial metabolism and organic acid formation (Rimbault et al., 1993).
Diaryliodonium Precursor Synthesis for PET Imaging : Zhou Pan-hon (2015) reported on the synthesis of diaryliodonium salts using tert-butoxycarbonyl derivatives. These salts are precursors for synthesizing fluorophenalanine, a labeled amino acid for positron emission tomography (PET) imaging (Zhou Pan-hon, 2015).
Analysis of Catecholamine Metabolites : Muskiet et al. (1981) developed a method for determining catecholamine metabolites in urine using tert-butyldimethylsilyl derivatives, demonstrating the compound's utility in clinical chemistry and diagnostics (Muskiet et al., 1981).
Enantiomerically Pure 3-Amino-2-methylenealkanoates Synthesis : Martelli et al. (2011) synthesized enantiomerically pure 3-amino-2-methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids, showcasing the compound's importance in asymmetric synthesis (Martelli et al., 2011).
Synthesis of Amino Acid Conjugates for Pharmaceutical Applications : Subudhi and Sahoo (2011) synthesized novel derivatives of (S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. These compounds were evaluated for antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential in drug development (Subudhi & Sahoo, 2011).
Safety Evaluation in Food Contact Materials : A study by Flavourings (2011) assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, in food contact materials. This demonstrates the compound's relevance in food safety and consumer health (Flavourings, 2011).
Bifunctional Monophosphinate DOTA Derivative Synthesis : Řezanka et al. (2008) synthesized a new bifunctional cyclen-based ligand incorporating tert-butoxycarbonyl derivatives, useful in medical imaging and therapy (Řezanka et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAZWPTEYZZIW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365689 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159990-12-2 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)
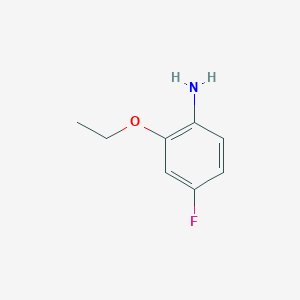
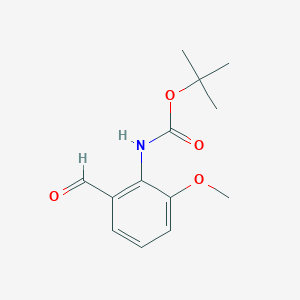
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)
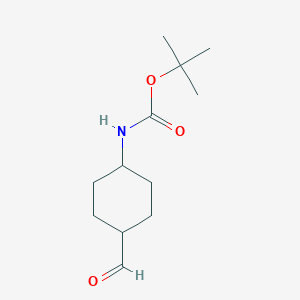
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)





